

Application Notes and Protocols: 9-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-methylnonadecanoyl-CoA

Cat. No.: B15551197

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Abstract

9-methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) derivative. While specific research on this particular molecule is limited, its structural class suggests significant roles in cellular metabolism, membrane dynamics, and gene regulation. As direct commercial suppliers are not readily available, this document provides essential information on sourcing through custom synthesis, potential research applications based on the known functions of related molecules, and detailed protocols for its handling and use in experimental settings.

Sourcing and Physicochemical Properties

Currently, **9-methylnonadecanoyl-CoA** is not available as a stock item from major chemical suppliers. Researchers interested in studying this molecule will likely need to obtain it through custom synthesis. Several companies specialize in the synthesis of complex lipids and their CoA esters.

Table 1: Potential Custom Synthesis Suppliers

Company	Service	Key Features
Avanti Polar Lipids	Custom Synthesis	Specializes in high-purity lipid synthesis.
Cayman Chemical	Custom Synthesis	Offers synthesis of complex lipid derivatives and stable isotope labeling.
BOC Sciences	Custom Lipid Synthesis	Provides synthesis of modified and functionalized lipids for research.
Symeres	Specialty Lipid Synthesis	Experience in novel lipid synthesis and purification for pharmaceutical applications.

Table 2: Estimated Physicochemical Properties of **9-Methylnonadecanoyl-CoA**

Property	Value	Note
Molecular Formula	C41H76N7O17P3S	Calculated
Molecular Weight	1066.07 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Solubility	Soluble in aqueous buffers and organic solvents like methanol	Based on similar long-chain acyl-CoAs
Storage	Store at -20°C or below, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.	General recommendation for long-chain fatty acyl-CoAs

Application Notes

The applications of **9-methylnonadecanoyl-CoA** are inferred from the established biological roles of other long-chain BCFAs and their CoA esters.

Modulation of Cell Membrane Fluidity

Branched-chain fatty acids are known to be incorporated into the phospholipids of cell membranes, particularly in bacteria. The methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This property is crucial for the adaptation of organisms to different temperatures.

- Potential Research Applications:
 - Investigating the effect of **9-methylnonadecanoyl-CoA** on the membrane fluidity of various cell types (e.g., bacterial, mammalian).
 - Studying the adaptation mechanisms of cells to thermal stress by modifying membrane lipid composition.
 - Use in the creation of artificial membranes or liposomes with specific physical properties.

Nuclear Receptor Activation and Gene Regulation

Long-chain fatty acyl-CoAs, including those with branched chains, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α).^{[1][2][3][4]} PPAR α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly the expression of genes involved in fatty acid oxidation. The CoA thioesters of BCFAs are more potent activators of PPAR α than their corresponding free fatty acids.^{[1][2][4]}

- Potential Research Applications:
 - Studying the activation of PPAR α and its downstream target genes in response to **9-methylnonadecanoyl-CoA** in hepatocytes or other metabolically active cells.
 - Investigating its potential therapeutic role in metabolic disorders where PPAR α activation is beneficial, such as dyslipidemia.
 - Use as a tool compound to explore the signaling pathways regulated by PPAR α .

Precursor for Biosynthesis

In some organisms, BCFAs can serve as precursors for the synthesis of other complex lipids and signaling molecules. The biosynthesis of BCFAs often starts from branched-chain amino acids like leucine, isoleucine, and valine.

- Potential Research Applications:
 - Tracing the metabolic fate of **9-methylnonadecanoyl-CoA** in cellular systems, potentially using isotopically labeled versions.
 - Investigating its role as a precursor for the synthesis of unique lipids or signaling molecules in specific cell types or organisms.

Experimental Protocols

Handling and Storage of 9-Methylnonadecanoyl-CoA

Long-chain fatty acyl-CoAs are susceptible to both hydrolysis and oxidation. Proper handling and storage are crucial to maintain their integrity.

- Storage: Store the solid compound at -20°C or -80°C under a dry, inert atmosphere (e.g., argon).
- Reconstitution: For use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the solid in an appropriate buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5) or an organic solvent like methanol. For aqueous solutions, it is recommended to use them fresh.
- Solution Storage: If aqueous stock solutions must be stored, aliquot them into small volumes and snap-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol can be used to synthesize **9-methylnonadecanoyl-CoA** from its corresponding free fatty acid or to measure the activity of an acyl-CoA synthetase with this substrate. This is a radiometric assay adapted from general protocols.

Materials:

- 9-methylnonadecanoic acid (custom synthesized)
- Radiolabeled 9-methylnonadecanoic acid (e.g., [3H] or [14C]-labeled, custom synthesis required)
- Coenzyme A (CoA)
- ATP
- MgCl₂
- Bovine Serum Albumin (BSA), fatty acid-free
- Cell lysate or purified acyl-CoA synthetase
- Assay Buffer: 100 mM Tris-HCl, pH 7.5
- Scintillation fluid and vials

Procedure:

- Prepare a substrate solution by complexing the radiolabeled and unlabeled 9-methylnonadecanoic acid with BSA in the assay buffer.
- In a microcentrifuge tube, prepare the reaction mixture containing:
 - Assay Buffer
 - ATP (final concentration 5 mM)
 - CoA (final concentration 0.5 mM)
 - MgCl₂ (final concentration 10 mM)
 - Substrate solution (final fatty acid concentration ~50-100 μM)
- Pre-warm the reaction mixture to 37°C.
- Initiate the reaction by adding the cell lysate or purified enzyme.

- Incubate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an acidic solution (e.g., 1 M HCl or 10% trichloroacetic acid).
- Partition the unreacted fatty acid from the newly synthesized acyl-CoA by adding an organic solvent (e.g., a mixture of hexane and isopropanol).
- Vortex and centrifuge to separate the phases. The aqueous phase will contain the **9-methylnonadecanoyl-CoA**.
- Take an aliquot of the aqueous phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the amount of product formed based on the specific activity of the radiolabeled fatty acid.

Protocol: Cellular Fatty Acid Uptake Assay

This protocol describes a general method to measure the uptake of 9-methylnonadecanoic acid into cultured cells. To trace the uptake of the specific fatty acid, an isotopically labeled version (e.g., deuterated or ¹³C-labeled) is required, which can be obtained via custom synthesis.

Materials:

- Cultured cells (e.g., hepatocytes, adipocytes) in 12- or 24-well plates
- Isotopically labeled 9-methylnonadecanoic acid
- Fatty acid-free BSA
- Serum-free culture medium
- Phosphate-buffered saline (PBS)
- Lipid extraction solvents (e.g., chloroform, methanol)

- Internal standard for mass spectrometry (e.g., a different labeled fatty acid not present in the cells)

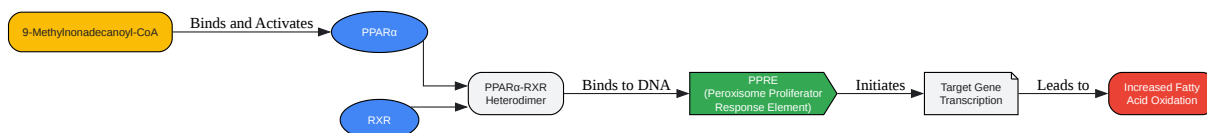
Procedure:

- Preparation of Fatty Acid-BSA Complex: Dissolve the labeled 9-methylnonadecanoic acid in a small amount of ethanol or DMSO. Add this solution to a solution of fatty acid-free BSA in serum-free medium with stirring to create the fatty acid-BSA complex.
- Cell Treatment:
 - Wash the cultured cells twice with warm PBS.
 - Add the serum-free medium containing the fatty acid-BSA complex to the cells.
 - Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine uptake kinetics.
- Stopping the Uptake:
 - Aspirate the treatment medium.
 - Immediately wash the cells three times with ice-cold PBS containing 0.2% BSA to remove unbound fatty acids.
 - Perform a final wash with ice-cold PBS.
- Lipid Extraction:
 - Lyse the cells and extract the total lipids using a standard method such as the Bligh-Dyer or Folch extraction.
 - Add the internal standard at the beginning of the extraction process.
- Analysis:
 - Dry the lipid extract under a stream of nitrogen.

- Analyze the amount of incorporated labeled fatty acid using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.

Visualizations

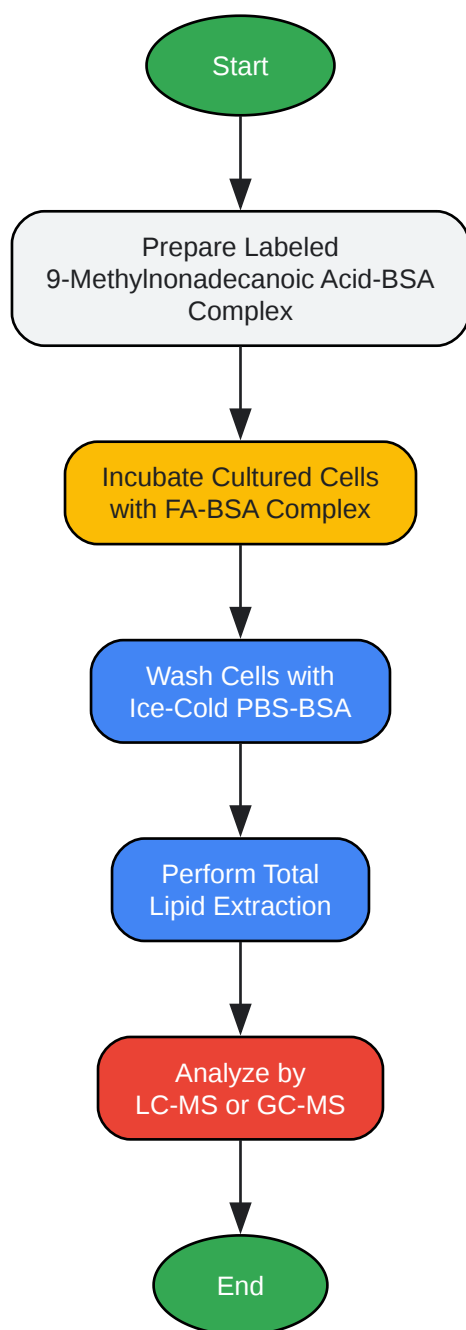
Signaling Pathway: PPAR α Activation



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Caption: PPAR α activation by **9-methylnonadecanoyl-CoA**.

Experimental Workflow: Cellular Fatty Acid Uptake



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Caption: Workflow for cellular uptake of labeled 9-methylnonadecanoic acid.

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References

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Phone: (601) 213-4426
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